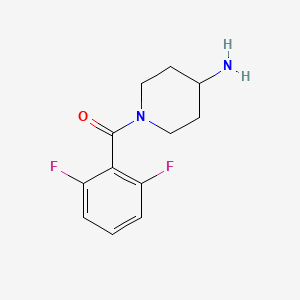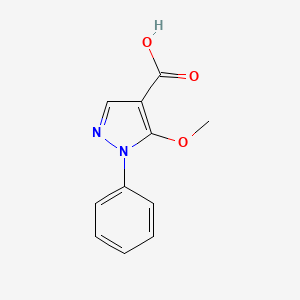
5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
概要
説明
5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, has been a subject of interest for many researchers due to their pharmacological potential . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole nucleus in its structure . This nucleus leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, have been used as reactants in various chemical reactions . For instance, they have been used in the synthesis of (aminomethyl)pyrazoles by reductive amination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 202.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 .科学的研究の応用
Antifungal Activity
5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives show promising antifungal activity. A study demonstrated that certain derivatives, particularly compound 5IV-d, exhibit significant antifungal effects against fruit and crop disease fungi, proving to be potent succinate dehydrogenase (SDH) inhibitors (Liu et al., 2020).
Synthesis and Auxin Activities
The compound was used in synthesizing ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, leading to the production of acylamides. These compounds, however, showed moderate auxin activities and were found to be slightly antiblastic to wheat gemma (Yue et al., 2010).
Structural and Spectral Investigations
Structural and spectral studies on derivatives of this compound, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted. These studies include characterizations using NMR, FT-IR spectroscopy, and X-ray diffraction techniques (Viveka et al., 2016).
Ionization Constants in Solvents
Research on pyrazole carboxylic acids, including derivatives of this compound, focuses on their ionization constants in different solvent mixtures. This helps understand the effects of structure and solvent on the acidity of these compounds (Alkan et al., 2009).
Nonlinear Optical Materials
Some derivatives of this compound exhibit properties suitable for nonlinear optical (NLO) applications. Compounds with specific structural modifications showed promising results in optical limiting applications (Chandrakantha et al., 2013).
Molecular Structure Analysis
Extensive experimental and theoretical analysis of the molecular structure of derivatives, such as 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, has been conducted. This includes studies on X-ray diffraction, NMR chemical shifts, and theoretical calculations (Demir et al., 2010).
作用機序
Target of Action
Pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that the pyrazole ring, a core moiety in this compound, is a key feature in many biologically active molecules and drugs . The modification of the structural profile by altering the substituent in the pyrazole ring can remarkably affect some bioactivities .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
The incorporation of an acid group into organic molecules, including pyrazole derivatives, has the potential to modify the bioactivities , which could influence the compound’s pharmacokinetic properties.
Result of Action
Given the broad spectrum of biological activities associated with pyrazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the thermal properties of the compound were investigated in a temperature range of 25–500 °c , suggesting that temperature could be a significant environmental factor influencing its stability.
Safety and Hazards
将来の方向性
Given the diverse pharmacological potential of the pyrazole moiety, there is significant interest in further studying its skeleton chemically and biologically . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved its potential, leading to its use in various areas such as technology, medicine, and agriculture .
生化学分析
Biochemical Properties
5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The interaction with these enzymes can lead to the inhibition of their activity, thereby reducing inflammation. Additionally, this compound can bind to proteins such as albumin, which facilitates its transport in the bloodstream .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in the inflammatory response, leading to a decrease in the production of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes such as cyclooxygenase and lipoxygenase, leading to their inhibition. The binding interactions are primarily mediated by hydrogen bonds and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively reduce inflammation without causing significant adverse effects. At higher doses, it can lead to toxicity, manifesting as liver damage or gastrointestinal disturbances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450. The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. The interaction with cofactors such as NADPH is essential for the enzymatic reactions involved in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, which aids in its distribution to various tissues. Additionally, transporters such as organic anion-transporting polypeptides (OATPs) can facilitate its uptake into cells. The localization and accumulation of this compound in specific tissues can influence its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. The subcellular distribution of this compound can also affect its interactions with enzymes and other biomolecules .
特性
IUPAC Name |
5-methoxy-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-9(11(14)15)7-12-13(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVMAHWBQFWHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604378 | |
| Record name | 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88585-23-3 | |
| Record name | 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

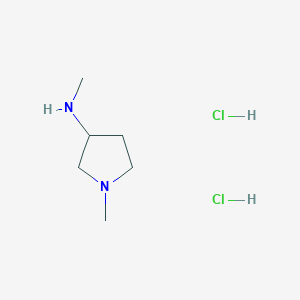

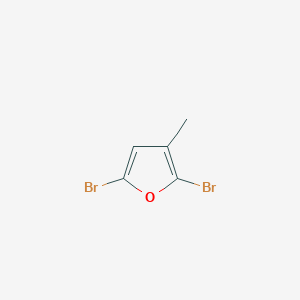

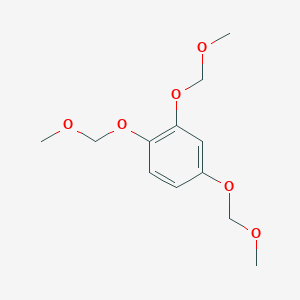

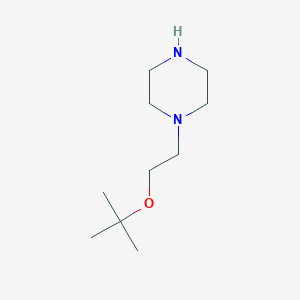
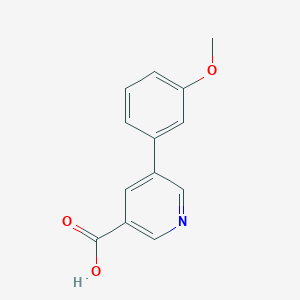


![2-[(Cyclopentyloxy)methyl]aniline](/img/structure/B1369361.png)
